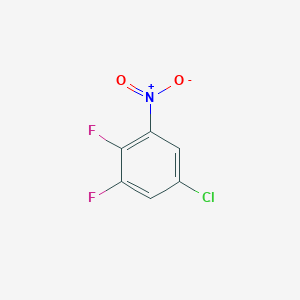5-Chloro-1,2-difluoro-3-nitrobenzene
CAS No.: 169468-81-9
Cat. No.: VC2466572
Molecular Formula: C6H2ClF2NO2
Molecular Weight: 193.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 169468-81-9 |
|---|---|
| Molecular Formula | C6H2ClF2NO2 |
| Molecular Weight | 193.53 g/mol |
| IUPAC Name | 5-chloro-1,2-difluoro-3-nitrobenzene |
| Standard InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
| Standard InChI Key | GCVQFKJDKCXAPJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-1,2-difluoro-3-nitrobenzene is characterized by a benzene ring substituted with specific functional groups in a defined pattern. The molecular formula is C6H2ClF2NO2 with a molecular weight of 193.54 g/mol . The structure features a chlorine atom at position 5, fluorine atoms at positions 1 and 2, and a nitro group at position 3 on the benzene ring. This particular arrangement of substituents creates a unique electronic distribution that influences its chemical behavior.
Structural Identifiers and Representations
The compound can be represented through various chemical notation systems as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 169468-81-9 |
| SMILES | C1=C(C=C(C(=C1N+[O-])F)F)Cl |
| InChI | InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
| InChIKey | GCVQFKJDKCXAPJ-UHFFFAOYSA-N |
| MDL Number | MFCD09839707 |
Physical Properties
At room temperature, 5-Chloro-1,2-difluoro-3-nitrobenzene appears as a pale yellow solid with moderate stability under standard conditions . The compound's physical characteristics are significantly influenced by its halogen substituents, which affect properties such as melting point, boiling point, and solubility in various solvents . The nitro group, being strongly electron-withdrawing, contributes to the compound's polarity and influences its interactions with other molecules .
Spectroscopic Properties
The compound exhibits distinct spectroscopic features that aid in its identification and purity assessment. Collision cross-section data predicted for various adducts of 5-Chloro-1,2-difluoro-3-nitrobenzene are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.98149 | 125.9 |
| [M+Na]⁺ | 215.96343 | 139.6 |
| [M+NH₄]⁺ | 211.00803 | 133.9 |
| [M+K]⁺ | 231.93737 | 136.0 |
| [M-H]⁻ | 191.96693 | 126.8 |
| [M+Na-2H]⁻ | 213.94888 | 132.4 |
| [M]⁺ | 192.97366 | 128.2 |
| [M]⁻ | 192.97476 | 128.2 |
These spectroscopic properties facilitate the compound's identification in analytical procedures and research applications .
Synthesis and Production Methods
Standard Synthetic Route
The primary method for synthesizing 5-Chloro-1,2-difluoro-3-nitrobenzene involves the nitration of 1,2-difluoro-3-chlorobenzene. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The reaction exploits the directing effects of the existing substituents to achieve regioselective nitration at the desired position.
Industrial Production Techniques
In industrial settings, continuous flow nitration processes may be employed to enhance yield and purity. Advanced reactors are utilized to optimize reaction conditions, ensuring consistent quality in the final product. These industrial methods prioritize:
-
Temperature control to minimize side reactions
-
Reaction time optimization to maximize yield
-
Purification procedures to achieve high purity levels (typically ≥98%)
Applications in Industrial and Research Settings
5-Chloro-1,2-difluoro-3-nitrobenzene serves as a versatile building block in various industrial applications due to its reactive functional groups and unique substitution pattern.
Pharmaceutical Applications
The compound is extensively utilized as an intermediate in pharmaceutical synthesis. The presence of multiple functional groups provides opportunities for diverse transformations, making it valuable in the production of complex pharmaceutical compounds. It is specifically classified as a "Protein Degrader Building Block" in some databases, indicating its importance in contemporary drug discovery efforts .
Agrochemical Synthesis
In the agrochemical industry, 5-Chloro-1,2-difluoro-3-nitrobenzene serves as a precursor in the synthesis of crop protection agents. The halogenated structure contributes to the biological activity and stability of the resulting compounds, making it an important intermediate in modern agricultural chemistry.
Dye Production
The compound also finds applications in the production of specialized dyes. The nitro group and halogen substituents can be strategically manipulated to create chromophores with desired optical properties, resulting in dyes with specific color characteristics and stability profiles.
Materials Science Applications
Beyond its traditional applications, 5-Chloro-1,2-difluoro-3-nitrobenzene has potential uses in materials science . The compound's electronic properties and reactivity pattern make it suitable for incorporation into materials with specific functional properties.
Biological Activities and Pharmacological Properties
Pharmacokinetic Considerations
The pharmacokinetic profile of 5-Chloro-1,2-difluoro-3-nitrobenzene suggests high gastrointestinal absorption with potential permeability across the blood-brain barrier. These properties influence its utility in pharmaceutical development, particularly for compounds targeting central nervous system disorders.
Chemical Reactivity
The reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene is significantly influenced by its substitution pattern and the electronic effects of its functional groups.
Reduction Reactions
The nitro group can undergo reduction to yield 5-chloro-1,2-difluoro-3-aminobenzene. This transformation is particularly important in synthetic pathways involving aniline derivatives, which serve as key intermediates in pharmaceutical and dye synthesis.
Nucleophilic Substitution
The compound can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group. These reactions lead to various substituted benzene derivatives with applications in diverse fields.
Environmental Factors Affecting Reactivity
Environmental factors such as pH and temperature significantly influence the stability and reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene. These considerations are important in designing reaction conditions and storage protocols for the compound.
| Parameter | Specification |
|---|---|
| Purity | ≥98% (typically) |
| Storage Condition | Room temperature |
| Available Quantities | 100 mg to multiple grams |
| Lead Time | Approximately 5-8 days |
Synonyms and Alternative Names
The compound is known by several alternative names in commercial and research contexts:
-
5-Chloro-2,3-difluoronitrobenzene
-
1-Chloro-3,4-difluoro-5-nitrobenzene
These naming variations reflect different conventions for numbering the substituents on the aromatic ring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume